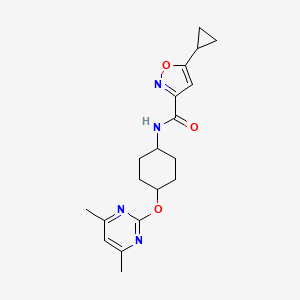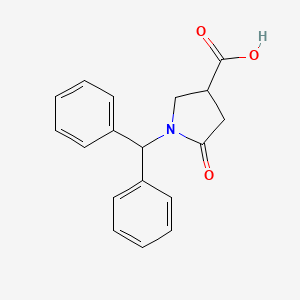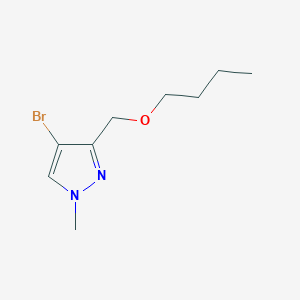
N-(1-cyanocyclohexyl)-1-methylpyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-cyanocyclohexyl)cyclopropanecarboxamide” is a compound with the CAS Number: 1251240-42-2 . It has a molecular weight of 192.26 and is stored at room temperature .
Synthesis Analysis
A study has shown that a “super nitrilase mutant” of nitrilase with high activity, thermostability, and improved product tolerance from Acidovorax facilis ZJB09122 was characterized . An efficient process was developed by employing the whole cell of recombinant E. coli for the conversion of high concentration of 1-cyanocyclohexylacetonitrile .
Chemical Reactions Analysis
The rates of formation of N-(1-cyanocyclohexyl)-pentamethyleneketenimine from 1,1’-azocyanocyclohexane have been followed at 80 and 100° with and without the presence of radical scavengers .
Physical And Chemical Properties Analysis
Scientific Research Applications
Enaminones as Building Blocks
Enaminones have been utilized as precursors for synthesizing a variety of heterocyclic compounds, including pyrazoles. These compounds have shown potential applications in developing antitumor and antimicrobial agents due to their significant cytotoxic effects against human cell lines such as MCF-7 (breast cancer) and HEPG2 (liver carcinoma) (S. Riyadh, 2011).
Heterocyclizations Involving Pyrazoles
Studies on heterocyclization reactions involving derivatives of 5-aminopyrazoles have led to the synthesis of various heterocyclic compounds. These reactions have been explored for developing new chemical entities with potential pharmacological activities (R. Rudenko et al., 2011).
Multicomponent Heterocyclizations
Research on controlled switching of multicomponent heterocyclizations involving 5-amino-N-arylpyrazole-4-carboxamides has revealed methods for selectively synthesizing complex heterocyclic structures. These findings contribute to the development of novel compounds with potential for diverse biological activities (V. A. Chebanov et al., 2012).
Potential as Kinase Inhibitors
Compounds based on the 5-aminopyrazole-4-carboxamide scaffold have been identified as potent and selective inhibitors of calcium-dependent protein kinase-1, with applications in inhibiting parasites such as Toxoplasma gondii and Cryptosporidium parvum. These findings highlight the potential therapeutic applications of such compounds in treating infections caused by these parasites (Zhongsheng Zhang et al., 2014).
Catalytic Activities in C–N Coupling
N-heterocyclic carbene-palladium(II) complexes, including those with 1-methylpyrazole ligands, have shown efficiency as catalysts in C–N coupling reactions, indicating their utility in synthetic organic chemistry and potential applications in pharmaceutical synthesis (Xiaoni Zhao et al., 2016).
Mechanism of Action
Safety and Hazards
For “N-(1-cyanocyclohexyl)acetamide”, if inhaled, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .
Future Directions
Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds . In the past decades, the conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis .
properties
IUPAC Name |
N-(1-cyanocyclohexyl)-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-16-8-10(7-14-16)11(17)15-12(9-13)5-3-2-4-6-12/h7-8H,2-6H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXQCOMKLNOXFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(1-Cyanocyclohexyl)-1-methyl-1h-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2841014.png)



![2-Chloro-6-fluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2841019.png)



![9-benzyl-3-[(4-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2841031.png)

![2-methyl-3-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2841033.png)
